molecular formula C11H9NO3 B3251028 Methyl 2-hydroxyquinoline-7-carboxylate CAS No. 206120-78-7

Methyl 2-hydroxyquinoline-7-carboxylate

Cat. No.: B3251028
CAS No.: 206120-78-7
M. Wt: 203.19 g/mol
InChI Key: AKYAYIYUEXTLAG-UHFFFAOYSA-N
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Description

Methyl 2-hydroxyquinoline-7-carboxylate is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, organic synthesis, and material science. This compound features a quinoline core with a hydroxyl group at the 2-position and a carboxylate ester group at the 7-position, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-hydroxyquinoline-7-carboxylate can be synthesized through several methods. One common approach involves the cyclization of o-aminoacetophenone derivatives with enolisable ketones in the presence of molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation reaction using nano zinc oxide as a catalyst under solvent-free conditions . These methods are advantageous as they avoid the use of hazardous acids or bases and harsh reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using cost-effective and efficient methodologies. The use of nanostructured catalysts and microwave irradiation under solvent-free conditions has been reported to be effective for the synthesis of quinoline derivatives . These methods are not only environmentally friendly but also offer high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 2-position can be oxidized to form quinoline-2,7-dicarboxylate.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-2,7-dicarboxylate.

    Reduction: 2-Hydroxyquinoline-7-methanol.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-hydroxyquinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, particularly targeting 2-oxoglutarate-dependent oxygenases, which are involved in various biological processes . The compound’s ability to chelate metal ions also plays a significant role in its biological activity.

Comparison with Similar Compounds

Methyl 2-hydroxyquinoline-7-carboxylate can be compared with other quinoline derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

methyl 2-oxo-1H-quinoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)8-3-2-7-4-5-10(13)12-9(7)6-8/h2-6H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKYAYIYUEXTLAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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